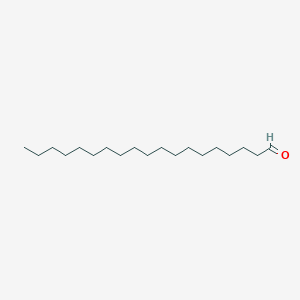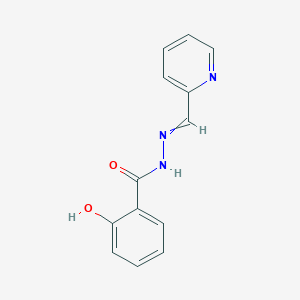
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide, also known as HPMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPMBA is a synthetic organic compound that belongs to the class of benzamides and is commonly used in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which are essential for the growth and division of cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been shown to inhibit the migration and invasion of cancer cells, which is essential for metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide in lab experiments is its high purity and stability. 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide in scientific research. One potential area of research is the development of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide-based drugs for the treatment of cancer. Additionally, 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been shown to have potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential applications of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide in these areas.
In conclusion, 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide involves the reaction of 2-aminopyridine with salicylaldehyde in the presence of a catalyst. 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been extensively studied for its potential applications in cancer research, and its mechanism of action involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has several biochemical and physiological effects, and its advantages and limitations for lab experiments should be taken into consideration. Finally, there are several potential future directions for the use of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide in scientific research, including the development of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide-based drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide involves the reaction of 2-aminopyridine with salicylaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then purified through recrystallization to obtain a pure form of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide.
Aplicaciones Científicas De Investigación
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide is in the field of cancer research. Studies have shown that 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has the potential to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
Número CAS |
18176-38-0 |
|---|---|
Nombre del producto |
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide |
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C13H11N3O2/c17-12-7-2-1-6-11(12)13(18)16-15-9-10-5-3-4-8-14-10/h1-9,17H,(H,16,18) |
Clave InChI |
DLWUZZMMXCRNMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC=N2)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



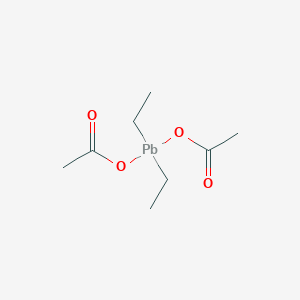
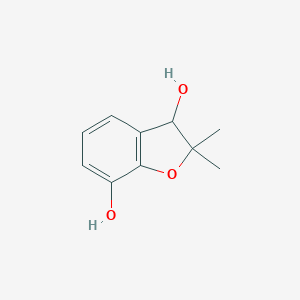

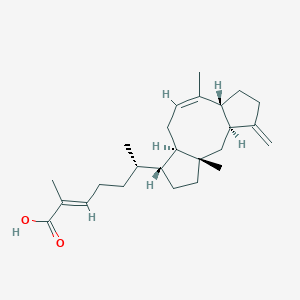
![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)


![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)




